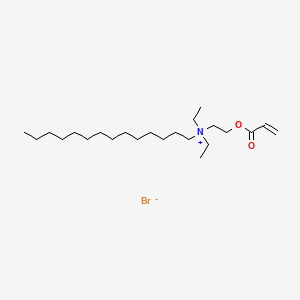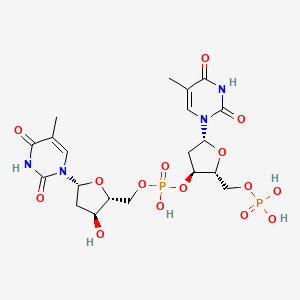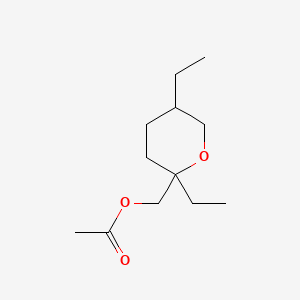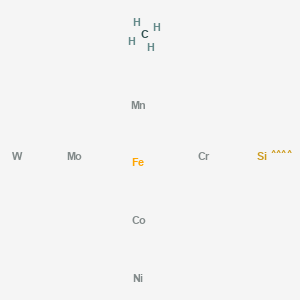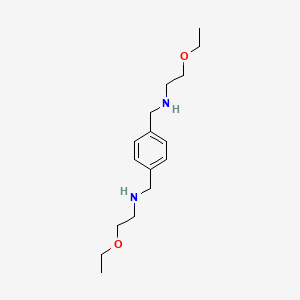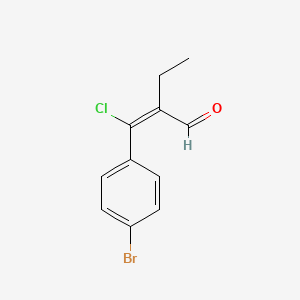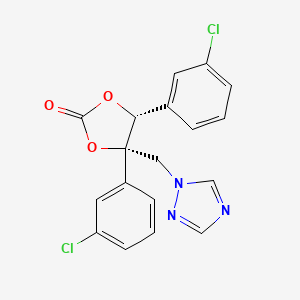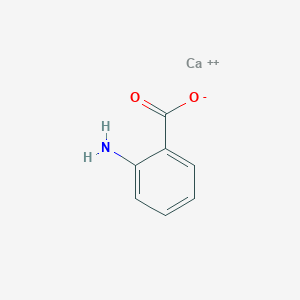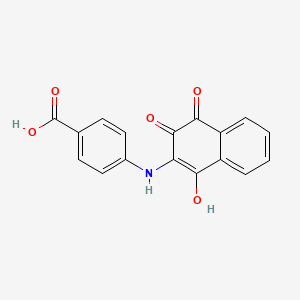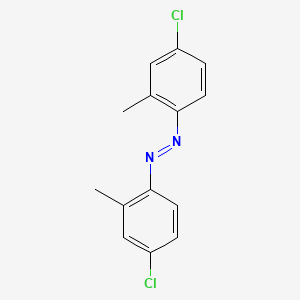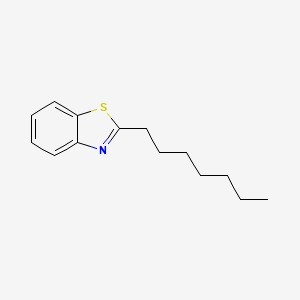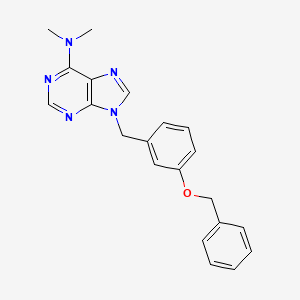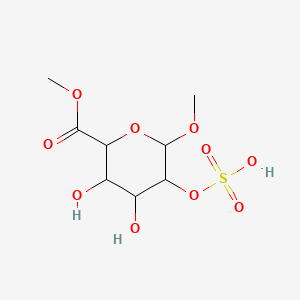
Treburon
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Treburon is a synthetic anticoagulant compound known for its heparin-like activity. It is chemically identified as a sulfated polygalacturonic acid methyl ester methyl glycoside. This compound exhibits anticoagulant properties that are approximately one-fourth to one-half as potent as heparin when administered intravenously or intramuscularly .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Treburon involves the sulfation of polygalacturonic acid methyl ester methyl glycoside. The reaction conditions typically include the use of sulfur trioxide or chlorosulfonic acid as sulfating agents under controlled temperature and pH conditions to achieve the desired degree of sulfation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistency and purity of the final product. The sulfation reaction is followed by purification steps such as dialysis and precipitation to isolate this compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: Treburon undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the sulfated groups, altering the anticoagulant properties.
Substitution: Substitution reactions can occur at the glycoside moiety, leading to different derivatives with potentially varied biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired derivative.
Major Products: The major products formed from these reactions include oxidized this compound, reduced this compound, and substituted derivatives, each with distinct chemical and biological properties.
Scientific Research Applications
Treburon has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying sulfated polysaccharides and their interactions with other molecules.
Biology: Investigated for its effects on cellular processes and interactions with proteins.
Medicine: Explored as an anticoagulant with potential therapeutic applications in conditions requiring blood thinning.
Mechanism of Action
Treburon exerts its anticoagulant effects primarily through its interaction with antithrombin, similar to heparin. It enhances the inhibitory effect of antithrombin on thrombin and other clotting factors, thereby preventing blood clot formation. The molecular targets include thrombin and factor Xa, and the pathways involved are the intrinsic and extrinsic coagulation pathways .
Comparison with Similar Compounds
Treburon is chemically similar to heparin but has distinct differences that make it unique:
Heparin: A naturally occurring anticoagulant with higher potency and different pharmacokinetic properties.
Low Molecular Weight Heparins (LMWHs): These are derived from heparin and have more predictable pharmacokinetics and lower risk of bleeding compared to unfractionated heparin.
Fondaparinux: A synthetic pentasaccharide that selectively inhibits factor Xa, offering a different mechanism of action compared to this compound.
This compound’s uniqueness lies in its synthetic origin, lower potency, and specific sulfation pattern, which contribute to its distinct pharmacological profile .
Properties
CAS No. |
50809-34-2 |
|---|---|
Molecular Formula |
C8H14O10S |
Molecular Weight |
302.26 g/mol |
IUPAC Name |
methyl 3,4-dihydroxy-6-methoxy-5-sulfooxyoxane-2-carboxylate |
InChI |
InChI=1S/C8H14O10S/c1-15-7(11)5-3(9)4(10)6(8(16-2)17-5)18-19(12,13)14/h3-6,8-10H,1-2H3,(H,12,13,14) |
InChI Key |
JLYIJXURSRVSOT-UHFFFAOYSA-N |
Canonical SMILES |
COC1C(C(C(C(O1)C(=O)OC)O)O)OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


